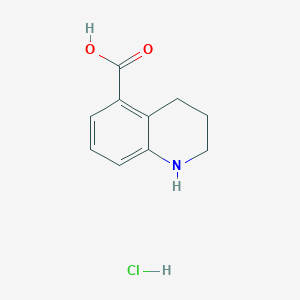

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h1,3,5,11H,2,4,6H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCMBZYQEMWWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2NC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. Another method involves the reduction of quinoline derivatives using hydrogenation or other reducing agents.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These processes typically include the initial formation of the tetrahydroquinoline ring followed by carboxylation and subsequent conversion to the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. Its structural similarity to naturally occurring molecules enhances its potential as a scaffold in medicinal chemistry, allowing for the development of drugs with improved efficacy and safety profiles .

Neuroprotective Properties

Research indicates that derivatives of this compound can influence pathways related to oxidative damage repair and neuroprotection. This makes them candidates for therapeutic agents against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Research

Enzyme Inhibition Studies

This compound is utilized in studies investigating enzyme inhibition and receptor interactions. By understanding these biochemical processes, researchers can develop more effective drugs targeting specific pathways involved in various diseases .

Modulation of Neuroinflammation

this compound has been linked to the modulation of neuroinflammatory processes. It acts as an antioxidant and may inhibit neuroinflammation by targeting specific cellular signaling pathways .

Material Science

Novel Polymers and Materials

The compound is being explored for its potential in creating novel polymers and materials. Its unique structural features can lead to increased durability and flexibility in materials used across various industries .

Analytical Chemistry

Standard in Chromatographic Methods

In analytical chemistry, this compound acts as a standard in chromatographic methods. This aids in the accurate quantification of related compounds in complex mixtures, which is crucial for both research and quality control processes .

Cosmetic Formulations

Antioxidant Properties

The compound is being investigated for its antioxidant properties, making it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin. This application highlights the versatility of the compound beyond traditional pharmaceutical uses .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; potential neuroprotective effects |

| Biochemical Research | Used for enzyme inhibition studies; modulates neuroinflammation |

| Material Science | Potential for creating novel polymers with enhanced properties |

| Analytical Chemistry | Acts as a standard in chromatographic methods for quantifying related compounds |

| Cosmetic Formulations | Investigated for antioxidant properties for skincare products |

Case Studies

Several studies have documented the applications of this compound:

- Neuroprotective Agents: A study demonstrated that derivatives of this compound exhibited significant activity against oxidative stress markers associated with neurodegenerative diseases .

- Synthesis of Novel Therapeutics: Research focused on synthesizing new analogs showed promising results in enhancing drug efficacy against specific neurological targets .

- Material Innovations: Investigations into the material properties of polymers derived from this compound revealed enhanced durability and flexibility compared to traditional materials .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-5-carboxylic acid hydrochloride involves its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. For example, it may inhibit enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and exerting neuroprotective effects.

Comparison with Similar Compounds

Positional Isomerism (C5 vs. C6 Carboxylic Acid)

The target compound’s carboxylic acid at C5 (vs. C6 in CAS 1251923-10-0) alters electronic distribution and steric interactions. For example, C5-substituted derivatives may exhibit improved binding to enzymes with active sites favoring distal carboxylate groups .

Functional Group Variations

- Methoxy vs. Carboxylic Acid : The 5-methoxy derivative (CAS 1073968-65-6) lacks ionizable groups, reducing water solubility but increasing lipophilicity, making it suitable for blood-brain barrier penetration in neurological studies .

- Chloro Substituents : 5-Chloro derivatives (e.g., CAS 90562-33-7) show enhanced antimicrobial activity due to halogen-mediated electron withdrawal, which disrupts bacterial membrane proteins .

Tetrahydroisoquinoline vs. Tetrahydroquinoline Scaffolds

Isoquinoline derivatives (e.g., (S)-6,7-dimethoxy compound) feature a fused benzene-pyridine ring system, enabling distinct π-π stacking interactions compared to quinoline’s linear structure. This makes them potent in opioid receptor binding .

Biological Activity

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid hydrochloride (THQCA-HCl) is a heterocyclic organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

THQCA-HCl is a derivative of tetrahydroquinoline, characterized by a fused bicyclic structure. Its molecular formula is CHClNO, with a molecular weight of approximately 177.2 g/mol. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological assays and therapeutic applications.

THQCA-HCl exhibits its biological effects through several mechanisms:

- Antioxidant Activity : The compound has been shown to modulate oxidative stress pathways, potentially protecting neurons from damage associated with neurodegenerative diseases.

- Anti-inflammatory Effects : THQCA-HCl inhibits the NF-κB pathway, which is crucial in mediating inflammatory responses. This property positions it as a candidate for treating conditions characterized by chronic inflammation .

- Neuroprotection : Research suggests that THQCA-HCl may exert neuroprotective effects by inhibiting neuroinflammatory processes and promoting cellular repair mechanisms .

Antimicrobial Properties

THQCA-HCl has demonstrated antimicrobial activity against various pathogens. Studies indicate that derivatives of tetrahydroquinolines possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of THQCA-HCl. It has been identified as a potent inhibitor of LPS-induced NF-κB transcriptional activity and has shown cytotoxic effects against multiple human cancer cell lines such as NCI-H23 and MDA-MB-231. The compound's ability to induce apoptosis in cancer cells makes it a promising candidate for further development in oncology .

Analgesic Effects

Research into the analgesic properties of THQCA-HCl indicates its potential use in managing chronic pain conditions. It has been found effective in animal models of neuropathic pain, suggesting that it may serve as an alternative to traditional analgesics .

Research Findings and Case Studies

A summary of key research findings related to THQCA-HCl is presented below:

Applications

This compound has diverse applications across several fields:

- Pharmaceuticals : Investigated for its potential use in drug development targeting neurodegenerative diseases and cancer therapies.

- Agriculture : Used in the synthesis of agrochemicals due to its biological activity against plant pathogens.

- Industrial Chemistry : Serves as an intermediate in the production of complex organic molecules.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,2,3,4-tetrahydroquinoline-5-carboxylic acid hydrochloride?

- The Pictet-Spengler reaction is a foundational method, involving condensation of phenylethylamine derivatives with aldehydes under acidic conditions (e.g., boron trifluoride etherate) to form the tetrahydroquinoline scaffold .

- Purification typically involves recrystallization or column chromatography, with solvent optimization (e.g., ethanol/water mixtures) to enhance yield and purity .

- Key validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm structure using -NMR (e.g., δ 1.5–2.5 ppm for methylene protons) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- First-aid measures :

- Skin contact: Rinse with water for 15 minutes; seek medical attention if irritation persists .

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

Q. How is the compound characterized post-synthesis?

- Spectroscopic methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.